3-Trimethylsilyloxypyridine

描述

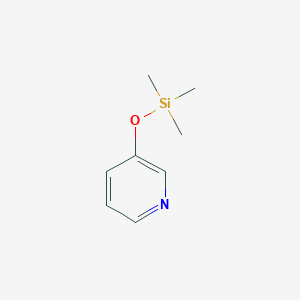

3-Trimethylsilyloxypyridine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in catalytic reactions. The trimethylsilyl (TMS) group enhances steric bulk and modifies electronic properties, making the compound valuable in regioselective transformations.

属性

CAS 编号 |

41571-88-4 |

|---|---|

分子式 |

C8H13NOSi |

分子量 |

167.28 g/mol |

IUPAC 名称 |

trimethyl(pyridin-3-yloxy)silane |

InChI |

InChI=1S/C8H13NOSi/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7H,1-3H3 |

InChI 键 |

KFFLURFUDWDCFK-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)OC1=CN=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-trimethylsilyloxypyridine with structurally related compounds, highlighting molecular formulas, substituent effects, and applications.

Electronic and Steric Effects

Trimethylsilyl vs. Trifluoromethyl Groups :

- The TMS group is electron-donating via σ-π conjugation, reducing pyridine’s electrophilicity. In contrast, trifluoromethyl (CF₃) groups (e.g., in 3-methoxy-4-(trifluoromethyl)pyridine ) are strongly electron-withdrawing , enhancing reactivity toward nucleophiles.

- Steric Bulk : TMS-substituted derivatives exhibit greater steric hindrance, influencing regioselectivity in reactions like Suzuki-Miyaura couplings.

Substituent Position :

- 3-Position : Substituents here (e.g., TMS-oxy or TMS-ethynyl) exert meta-directing effects, altering reaction pathways compared to para-substituted analogs.

- 4-Position : Methoxy or chloro groups at this position (e.g., 4-methoxy-3-TMS-pyridine ) modulate resonance stabilization, affecting acidity and coordination properties.

Research Findings and Trends

- Synthetic Flexibility : TMS-functionalized pyridines are increasingly used in flow chemistry and high-throughput screening due to their stability and modularity .

- Comparative Stability : TMS-oxy derivatives exhibit superior hydrolytic stability compared to tert-butyldimethylsilyl (TBS) analogs, though they are less stable than triisopropylsilyl (TIPS) variants.

- Emerging Analogs : Recent work explores unsymmetrical pyridines with mixed substituents (e.g., dimethoxymethyl and TMS-ethynyl ), enabling tailored electronic profiles for catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。